Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Organosilicon Compounds.
Summary of the Application: 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene. This process results in the formation of a crack-free sol-gel .
Specific Scientific Field: This application is also in the field of Organic Chemistry, specifically in the area of Organosilicon Compounds.
Summary of the Application: 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used to prepare dimethylsilylene via gas-phase flow-pyrolysis .
Methods of Application or Experimental Procedures: The preparation of dimethylsilylene involves the gas-phase flow-pyrolysis of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane at 600°C .
The key feature of DTMDS is its central Si-Si bond, linking two dimethylsilyloxy (Si(CH3)2OCH3) groups. Each dimethylsilyloxy group has a silicon atom bonded to two methyl groups (CH3) and a methoxy group (OCH3) []. This structure results in a relatively symmetrical molecule with a central Si-Si bond length around 2.38 Å [].
DTMDS is a valuable precursor for the synthesis of various organosilicon compounds. Here's an example:
DTMDS reacts with methyllithium (CH3Li) to yield hexamethyldisilane (HMDS), a widely used silicon source in organic synthesis [].
(CH3O)Si(CH3)2Si(CH3)2(OCH3) + 2CH3Li -> (CH3)3SiSi(CH3)3 + 2LiOCH3 (Eq. 1) []
Research indicates that 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has potential biological activity primarily through its role in organic synthesis. The compound interacts with organic compounds containing carbon-carbon double bonds via a process known as silylation. This process alters the structure and properties of the target compounds, which may enhance their utility in various applications. The compound is noted for its volatility and potential absorption through inhalation .
There are several methods for synthesizing 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane:
The applications of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane are diverse:
Interaction studies involving 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane focus on its reactivity with different functional groups and its behavior in catalytic cycles. The compound's lower reactivity compared to similar disilanes can be attributed to the electronic properties of its substituents. For instance, the electron-donating nature of the methoxy groups reduces the electrophilicity of the silicon atoms compared to disilanes with more electronegative substituents like fluorine .
Several compounds share structural similarities with 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
1,2-Difluoro-1,1,2,2-tetramethyldisilane | C6H12F2Si2 | Contains fluorine substituents | Higher electrophilicity due to electronegative fluorine |
1,2-Diethoxy-1,1,2,2-tetramethyldisilane | C8H18O4Si2 | Ethoxy groups instead of methoxy | Different reactivity profile due to larger ethyl groups |
1,3-Dimethyl-1-silacyclopentane | C6H14OSi | Cyclic structure with silicon | Distinct cyclic geometry affecting reactivity |
3-Methyl-3-silabicyclo[3.3.0]octane | C8H14Si | Bicyclic structure | Unique bicyclic framework influencing properties |
Each of these compounds exhibits distinct reactivity patterns and applications based on their structural differences. In contrast to these similar compounds, 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane's unique combination of methoxy groups contributes to its specific applications in organic synthesis and material science .
Flammable